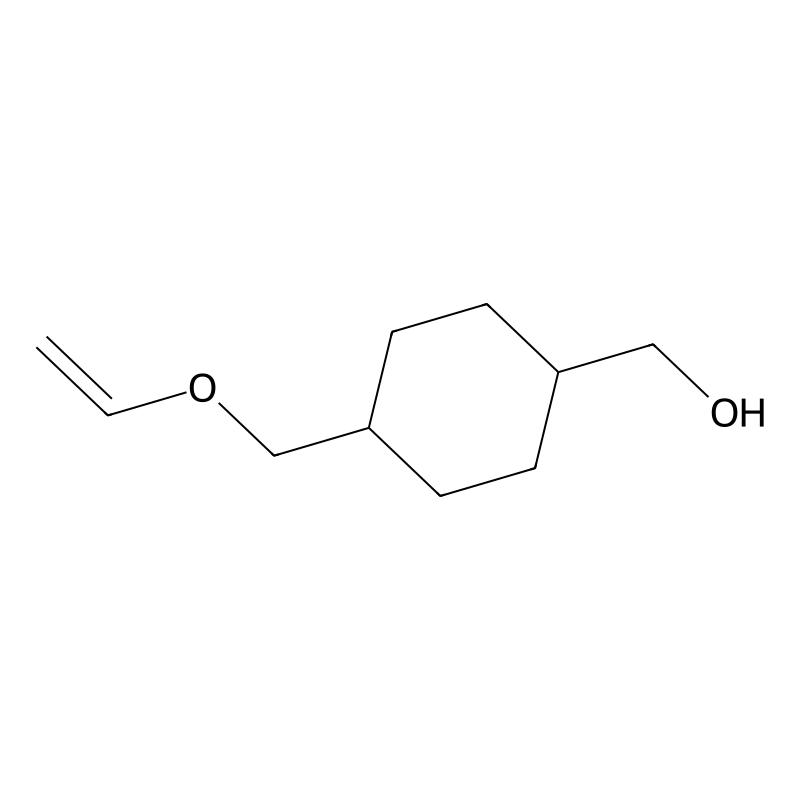

Cyclohexanemethanol, 4-((ethenyloxy)methyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Polymer Synthesis

Scientific Field: Polymer Chemistry

Application Summary: Cyclohexane-1,4-dimethanolmonovinylether is utilized in the synthesis of polymers due to its vinyl ether group, which can undergo polymerization . It serves as a monomer that can be copolymerized with other vinyl compounds to create a range of polymeric materials.

Methods of Application: The compound is typically polymerized using free radical initiators or through cationic polymerization mechanisms. The vinyl ether group reacts with itself or with other monomers in the presence of a catalyst, forming a polymer chain through successive addition reactions.

Pharmaceutical Synthesis

Scientific Field: Medicinal Chemistry

Application Summary: In pharmaceutical research, Cyclohexane-1,4-dimethanolmonovinylether is used as a reagent in the synthesis of various pharmaceutical intermediates . Its hydroxymethyl groups can be functionalized to create active pharmaceutical ingredients (APIs).

Methods of Application: The compound is used in multi-step synthetic routes involving reactions such as esterification, alkylation, and oxidation. These reactions often require precise control of reaction conditions to achieve the desired selectivity and yield.

Results and Outcomes: The synthesis of pharmaceutical intermediates using this compound can lead to the development of new drugs with potential therapeutic applications. The compound’s versatility allows for the creation of a wide range of chemical structures, which can be screened for biological activity.

Adhesive Formulation

Scientific Field: Materials Science

Application Summary: Cyclohexane-1,4-dimethanolmonovinylether is used in the formulation of adhesives, particularly those that cure under UV light or through peroxide initiation . It acts as a reactive diluent that can cross-link to form strong adhesive bonds.

Methods of Application: The compound is mixed with other pre-polymers and initiators to form an adhesive formulation. Upon application, the adhesive is exposed to UV light or heat, which initiates the cross-linking reaction, resulting in a solidified adhesive layer.

Results and Outcomes: The adhesives formulated with this compound exhibit excellent bonding strength and durability. They are used in various industrial applications, including electronics, automotive, and construction.

Coating Development

Scientific Field: Surface Engineering

Application Summary: In the development of coatings, Cyclohexane-1,4-dimethanolmonovinylether is employed as a reactive diluent in UV-curable coatings . It contributes to the formulation’s viscosity reduction and improves the final coating’s mechanical properties.

Methods of Application: The compound is blended with oligomers, pigments, and photoinitiators to create a coating formulation. The coating is then applied to a substrate and cured under UV light to form a hard, protective layer.

Results and Outcomes: Coatings developed using this compound are characterized by their high gloss, scratch resistance, and chemical stability. They find applications in protective finishes for wood, metal, and plastic surfaces.

Environmental Remediation

Scientific Field: Environmental Chemistry

Application Summary: Cyclohexane-1,4-dimethanolmonovinylether is explored for its potential use in environmental remediation processes, such as the adsorption of toxic substances from air or water .

Methods of Application: The compound can be incorporated into adsorbent materials or used in the synthesis of compounds that interact with and immobilize pollutants. The effectiveness of these materials is evaluated through adsorption studies and environmental testing.

Results and Outcomes: Preliminary studies suggest that materials derived from this compound could effectively remove certain pollutants, contributing to cleaner air and water

Catalysis

Scientific Field: Catalytic Chemistry

Application Summary: Cyclohexane-1,4-dimethanolmonovinylether is used in catalytic processes, particularly in the synthesis of esters through the catalytic oxidation of vinyl ethers .

Results and Outcomes: The catalytic reactions involving this compound can lead to high yields of the desired esters, which are valuable as flavors, fragrances, and industrial chemicals. The process demonstrates the compound’s utility in facilitating efficient chemical transformations.

Synthesis of Acetic Acid Esters

Scientific Field: Organic Chemistry

Application Summary: This compound is used in the synthesis of acetic acid esters through the catalytic oxidation of vinyl ethers . These esters are important as solvents and intermediates in chemical synthesis.

Methods of Application: The process involves the reaction of Cyclohexane-1,4-dimethanolmonovinylether with acetic acid in the presence of a palladium catalyst and hydrogen peroxide as the oxidant. The reaction typically occurs under controlled temperature and pressure conditions to optimize yield and selectivity.

Results and Outcomes: The synthesis leads to high-purity acetic acid esters, which are valuable for their applications in various industrial processes. The method offers an efficient route to produce these compounds in a cost-effective manner.

Production of Si-Containing Monomers

Scientific Field: Silicon Chemistry

Application Summary: Cyclohexane-1,4-dimethanolmonovinylether is utilized in the production of silicon-containing monomers . These monomers are key components in the creation of silicon-based polymers and resins.

Methods of Application: The compound undergoes reactions with silicon-containing reagents to form monomers that can be polymerized into silicones. The reactions are carefully monitored to ensure the correct functionalization of the monomers.

Results and Outcomes: The resulting Si-containing monomers are integral to the manufacture of a wide range of silicone materials, known for their thermal stability, flexibility, and water repellency.

Synthesis of 4-Substituted Cyclohexanecarbaldehydes

Scientific Field: Synthetic Chemistry

Application Summary: Cyclohexane-1,4-dimethanolmonovinylether serves as a precursor in the synthesis of 4-substituted cyclohexanecarbaldehydes , which are valuable intermediates in the production of fragrances and pharmaceuticals.

Cyclohexanemethanol, 4-((ethenyloxy)methyl)- is a chemical compound with the molecular formula C₁₀H₁₈O₂ and a CAS number of 114651-37-5. This compound features a cyclohexane ring substituted with a hydroxymethyl group and an ethenyloxy group, making it a unique structure in organic chemistry. Its structure can be represented as follows:

- Chemical Structure: The compound consists of a cyclohexane core with a hydroxymethyl group at the 4-position and an ethenyloxy group attached to the same carbon.

There is no current information available regarding the specific mechanism of action of this compound in any biological system.

- Mild irritant: The hydroxyl group might cause mild irritation to skin and eyes upon contact.

- Potential flammability: The presence of carbon-hydrogen bonds suggests flammability, but the specific flash point is unknown.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Ethers Formation: The ethenyloxy group can participate in reactions to form ethers with other alcohols.

- Polymerization: The vinyl group in the ethenyloxy moiety can undergo polymerization under appropriate conditions, leading to larger macromolecular structures.

Research indicates that Cyclohexanemethanol, 4-((ethenyloxy)methyl)- exhibits notable biological activities. It has been studied for its potential developmental toxicity in zebrafish models, suggesting that it may affect embryonic development at certain concentrations . Additionally, its biochemical interactions have been explored, indicating possible effects on cellular mechanisms.

Several synthetic routes have been developed for producing Cyclohexanemethanol, 4-((ethenyloxy)methyl)-. Common methods include:

- Alkylation Reactions: Cyclohexanemethanol can be alkylated using appropriate vinyl halides in the presence of bases.

- Hydroxymethylation: Starting from cyclohexane derivatives, hydroxymethylation can introduce the hydroxymethyl group.

- Ethenylation: The ethenyloxy moiety can be introduced via reactions involving vinyl ethers or alkenes.

These methods allow for the efficient synthesis of the compound in laboratory settings.

Cyclohexanemethanol, 4-((ethenyloxy)methyl)- finds diverse applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds.

- Polymer Chemistry: Its ability to polymerize makes it useful in creating new materials.

- Pharmaceutical Research: The compound is studied for its potential therapeutic effects due to its biological activity.

Studies on Cyclohexanemethanol, 4-((ethenyloxy)methyl)- have focused on its interactions with biological systems. Notable findings include:

- Toxicological Assessments: Research has indicated potential developmental toxicity, necessitating further investigation into its safety profile .

- Mechanistic Studies: Investigations into how this compound interacts at the cellular level are ongoing, aiming to elucidate its mechanism of action.

Cyclohexanemethanol, 4-((ethenyloxy)methyl)- shares structural characteristics with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclohexanol | Cyclohexane with a hydroxyl group | Lacks ethenyloxy functionality |

| Ethylcyclohexanemethanol | Ethyl group on cyclohexane with a hydroxymethyl group | Different alkyl substituent |

| 1-Vinylcyclohexanol | Vinyl group directly on cyclohexanol | No hydroxymethyl substitution |

Cyclohexanemethanol, 4-((ethenyloxy)methyl)- is unique due to its combination of both hydroxymethyl and ethenyloxy groups, which offers distinct reactivity and biological properties compared to these similar compounds.

This comprehensive overview highlights the significance of Cyclohexanemethanol, 4-((ethenyloxy)methyl)- in chemical research and applications while emphasizing the need for further studies to fully understand its properties and potential uses.

XLogP3

GHS Hazard Statements

H317 (98.81%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (98.81%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.